molecular formula C19H13ClN2O5 B2866953 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618871-95-7

5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2866953
CAS RN: 618871-95-7
M. Wt: 384.77
InChI Key: KJAGRZNELDOZMF-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H13ClN2O5 and its molecular weight is 384.77. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

Compounds with structural components similar to the specified chemical, particularly those involving chlorophenyl and furan-2-carbonyl groups, have been synthesized using microwave irradiation methods. These compounds demonstrated significant in vivo anti-inflammatory activity and potent in vitro antibacterial activity. The synthesis method offers advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. Molecular docking studies suggested that these compounds could serve as templates for developing anti-inflammatory agents (Ravula et al., 2016).

Antinociceptive and Anti-inflammatory Properties

Derivatives containing chlorophenyl and furan-2-yl groups have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Notably, para-substituted derivatives exhibited significant activities, highlighting the potential of these compounds in developing new therapeutic agents for pain and inflammation management (Selvam et al., 2012).

Quantum Studies and Thermodynamic Properties

Research on compounds incorporating furan-2-carbonyl groups has explored their quantum studies, nonlinear optical (NLO) properties, and thermodynamic characteristics. These studies contribute to understanding the compounds' stability, reactivity, and potential applications in materials science (Halim & Ibrahim, 2022).

Crystal Structure Analysis

Crystal structure analyses of compounds with chlorophenyl and furan-2-carbonyl groups reveal insights into their molecular conformations and interactions. These studies provide valuable information for designing compounds with desired physical and chemical properties (Nizammohideen et al., 2009).

properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O5/c1-10-9-14(21-27-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-26-13/h2-9,16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAGRZNELDOZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

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